Impureza D de Clopidogrel

Descripción general

Descripción

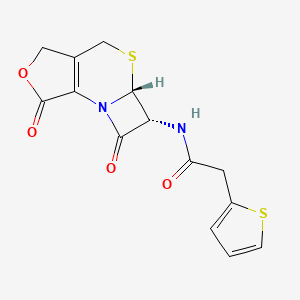

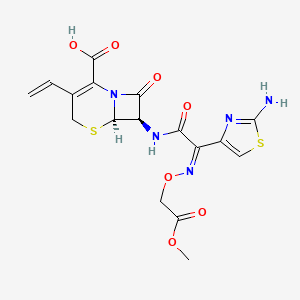

Clopidogrel Impurity D, also known as Clopidogrel Carboxylic Acid [Methyl ®-o-chloromandelate] Ester, is an impurity of Clopidogrel . Clopidogrel is an antithrombotic agent used to prevent blood clots and lower the risk of heart-related events . The molecular formula of Clopidogrel Impurity D is C24H21Cl2NO4S .

Synthesis Analysis

The synthesis of Clopidogrel Impurity D involves several steps. Starting with o-chlorobenzene glycine, esterification is performed to obtain racemic O-chlorobenzene glycine methyl ester. This is then split with tartrate to obtain R-(-)-O-chlorobenzene glycine methyl ester. This compound reacts with thiophene ethanol p-toluenesulfonic esters, followed by hydrochloric acid salification, to obtain ®-2-(2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclisation is performed to obtain the localized impurity of clopidogrel liquid phase .Molecular Structure Analysis

The molecular structure of Clopidogrel Impurity D is complex, with two chlorophenyl groups, a thienopyridine group, and a carboxylic acid ester group . The molecule is a thienopyridine derivative containing an asymmetric carbon, leading to the existence of two enantiomers .Chemical Reactions Analysis

Clopidogrel Impurity D, like Clopidogrel, is subjected to various chemical reactions under different conditions. For instance, it has been shown to undergo degradation under acid and alkali hydrolysis, oxidation, and photodegradation .Physical and Chemical Properties Analysis

Clopidogrel Impurity D is a solid substance with a molecular weight of 490.4 . It is formulated as conventional tablets containing 97.875 mg of clopidogrel hydrogen sulphate equivalent to 75 mg of clopidogrel base .Aplicaciones Científicas De Investigación

Desarrollo de Formulaciones Farmacéuticas

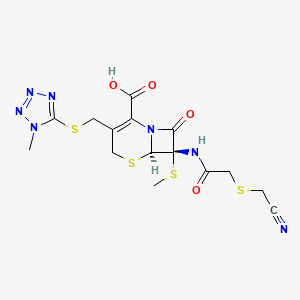

La Impureza D de Clopidogrel juega un papel crucial en el desarrollo de formulaciones farmacéuticas. Se utiliza para evaluar la estabilidad y la eficacia del clopidogrel en dispersiones sólidas (SDs). Estas SDs están diseñadas para aumentar la solubilidad y la velocidad de disolución de principios activos farmacéuticos (APIs) de baja solubilidad como el clopidogrel {svg_1}. Al estudiar impurezas como la this compound, los investigadores pueden comprender mejor el comportamiento del fármaco en diversas formulaciones, lo que lleva a medicamentos más eficaces.

Pruebas de Estabilidad

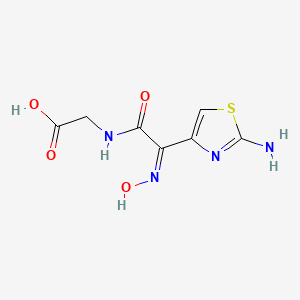

En el ámbito de las pruebas de estabilidad, la this compound es esencial para crear métodos indicadores de estabilidad. Estos métodos se utilizan para analizar el clopidogrel bisulfato y sus impurezas en diferentes condiciones, como la hidrólisis ácida y alcalina, la oxidación y la fotodegradación {svg_2}. Esto ayuda a garantizar la eficacia y seguridad a largo plazo de los medicamentos basados en clopidogrel.

Mejora de la Solubilidad

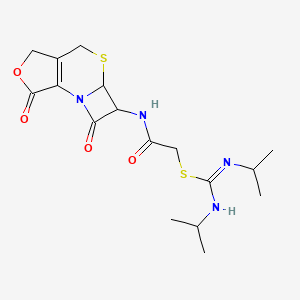

La investigación sobre la this compound contribuye a la comprensión de los mecanismos que subyacen a la mejora de la solubilidad en las dispersiones sólidas. Esto incluye el estudio de la reducción del tamaño de partícula, la formación de soluciones sólidas y la conversión del fármaco de estado cristalino a amorfo {svg_3}. Esta investigación es fundamental para mejorar la administración y la absorción de los fármacos.

Desarrollo de Métodos Analíticos

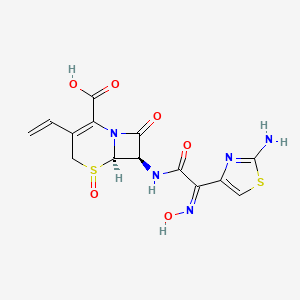

La this compound se utiliza en el desarrollo de métodos analíticos como la electroforesis capilar (CZE). La CZE es capaz de separar y determinar cuantitativamente el clopidogrel y sus impurezas declaradas, lo que es vital para el control de calidad y el cumplimiento de las normas {svg_4}.

Identificación de Medicamentos Falsificados

El análisis de la this compound también se aplica en la identificación de medicamentos falsificados. Se ha desarrollado un método cromatográfico líquido de alta resolución de fase inversa isocrática para la determinación simultánea de clopidogrel, prasugrel HCl y clopidogrel bisulfato en presencia de compuestos relacionados, lo que es crucial en la lucha contra los medicamentos falsificados {svg_5}.

Estudios de Interacción Fármaco-Polímero

La this compound es fundamental en el estudio de las interacciones fármaco-polímero. Al examinar los perfiles de impurezas en dispersiones sólidas con diferentes polímeros, los investigadores pueden determinar las matrices de polímeros más eficaces para los sistemas de administración de fármacos {svg_6}.

Pruebas de Velocidad de Disolución

La impureza se utiliza para investigar la velocidad de disolución del clopidogrel en diversas formas farmacéuticas. Comprender cómo las impurezas afectan la velocidad de disolución puede conducir al desarrollo de formulaciones de clopidogrel más eficaces y de acción rápida {svg_7}.

Ciencia Regulatoria

Por último, la this compound es significativa en la ciencia regulatoria. Se utiliza para establecer los límites aceptables de impurezas en los productos farmacéuticos, lo que es un aspecto crítico de los procesos de aprobación y comercialización de medicamentos {svg_8}.

Mecanismo De Acción

Target of Action

Clopidogrel Impurity D, like its parent compound Clopidogrel, primarily targets platelets in the blood. The main target within the platelets is the P2Y12 ADP receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .

Mode of Action

Clopidogrel Impurity D is believed to interact with its targets in a similar manner to Clopidogrel. It is a prodrug that requires metabolic activation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The activation of Clopidogrel Impurity D involves a two-step process. The first step involves the conversion of the prodrug to 2-oxo-clopidogrel, primarily by the cytochrome P450 (CYP) enzymes, including CYP2C19 . The second step involves the conversion of 2-oxo-clopidogrel to an active thiol-containing metabolite . This active metabolite then irreversibly binds to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .

Pharmacokinetics

The pharmacokinetics of Clopidogrel Impurity D are likely to be similar to those of Clopidogrel. After oral administration, Clopidogrel is absorbed and then metabolized in the liver by CYP enzymes to produce the active metabolite . The bioavailability of Clopidogrel is more than 50% . The onset of action is about 2 hours, and the elimination half-life is approximately 7-8 hours .

Result of Action

The result of the action of Clopidogrel Impurity D is the inhibition of platelet aggregation. By preventing the activation of the P2Y12 ADP receptors on platelets, it reduces the risk of clot formation. This can help prevent conditions such as acute coronary syndrome, stroke, and peripheral arterial disease .

Action Environment

The action of Clopidogrel Impurity D can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for CYP2C19 can affect the metabolism and hence the efficacy of Clopidogrel . Additionally, factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions can also impact the antiplatelet effect of Clopidogrel .

Direcciones Futuras

Clopidogrel resistance is a well-described phenomenon that has been linked to adverse cardiovascular events in patients with coronary artery disease. The impact of Clopidogrel resistance in patient outcomes after vascular and endovascular surgery is not well-established. Future studies are needed to clarify the role of resistance testing in patients with vascular disease . Similarly, the impact of Clopidogrel resistance remains incompletely investigated, and future studies are needed to clarify the role of resistance testing in patients with vascular disease .

Análisis Bioquímico

Biochemical Properties

Clopidogrel Impurity D interacts with various enzymes and proteins in the body. It is involved in the metabolic activation of Clopidogrel, which is primarily mediated by cytochrome P450 enzymes . The interaction between Clopidogrel Impurity D and these enzymes is crucial for the conversion of Clopidogrel into its active form .

Cellular Effects

Clopidogrel Impurity D has significant effects on various types of cells, particularly platelets. It plays a role in the inhibition of platelet aggregation, a key factor in the prevention of heart disease and stroke . The presence of Clopidogrel Impurity D influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Clopidogrel Impurity D involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized to an active thiol metabolite that irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet activation .

Dosage Effects in Animal Models

In animal models, the effects of Clopidogrel Impurity D can vary with different dosages. Higher doses of Clopidogrel have been shown to result in higher plasma concentrations of the active metabolite and the carboxyl metabolite compared with lower doses .

Metabolic Pathways

Clopidogrel Impurity D is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolic activation . The metabolic pathways of Clopidogrel Impurity D can also impact metabolic flux or metabolite levels .

Transport and Distribution

Clopidogrel Impurity D is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Propiedades

IUPAC Name |

[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQFSIDOUJQGN-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421283-60-4 | |

| Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)